molecular formula C9H11N3O2S B1603661 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1015856-32-2

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B1603661
CAS RN: 1015856-32-2
M. Wt: 225.27 g/mol
InChI Key: BDGOQWHUHVIPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, or 4-CAMTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. 4-CAMTP is a member of the pyrimidine family of compounds and is composed of a cyclopropylamino group attached to a methylthio group. This compound is of interest to scientists due to its unique properties, which make it a potential tool for investigating biological processes.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research on derivatives of pyrimidine compounds has shown promise in antibacterial and antifungal applications. For instance, fluoronaphthyridines, which share structural similarities with 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, have been synthesized and evaluated for their in vitro and in vivo antibacterial activities. These compounds have exhibited significant antibacterial properties, highlighting their potential as therapeutic agents against bacterial infections (Bouzard et al., 1992).

Antiviral Activity

Additionally, derivatives of the pyrimidine compound have been found to possess antiviral activities. Certain 5-substituted-2,4-diaminopyrimidine derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture, including efficacy against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This suggests that modifications to the pyrimidine core structure can yield compounds with potent antiviral capabilities, potentially serving as a basis for developing new antiretroviral drugs (Hocková et al., 2003).

Antitumor Agents

The synthesis and evaluation of pyrimidine derivatives have also extended to the exploration of antitumor agents. Compounds based on the pyrimidine structure have been designed to inhibit key enzymes involved in tumor growth and proliferation. For example, carbocyclic analogues of nucleosides, which mimic the structure of pyrimidine derivatives, have shown potent and selective anti-HIV activity. These findings support the potential of pyrimidine-based compounds in the development of new antitumor medications (Vince & Hua, 1990).

Synthesis of Novel Compounds

The chemical versatility of pyrimidine derivatives allows for the synthesis of a wide range of novel compounds with various biological activities. Techniques for synthesizing these derivatives have been refined over the years, enabling the creation of compounds with enhanced biological and medicinal properties. Such synthetic advancements contribute significantly to the field of medicinal chemistry, offering new avenues for drug discovery and development (Song, 2007).

properties

IUPAC Name

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-15-9-10-4-6(8(13)14)7(12-9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOQWHUHVIPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593246
Record name 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015856-32-2
Record name 4-(Cyclopropylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 3
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.